REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:9]2)=[CH:4][CH:3]=1>O=P(Cl)(Cl)Cl.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[N:7][C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(NC(=NC2=C1)C1=CC=CC=C1)=O
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Name
|
crude material
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Quantity
|
31 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Later the reaction was heated to 90° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
With minimum exposure to moisture, the crude mixture was evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with 2 M NH3/i-PrOH (8 mL)
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Type
|
TEMPERATURE
|
Details
|
with cooling on ice-H2O bath under Ar
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between DCM and H2O
|
Type
|
WASH
|
Details
|
the organic layer was washed (H2O, satd NaHCO3 and brine)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
to afford crude material which
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° C. (overnight, bath temperature)
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the solid residue was heated under Ar in anh. PhMe (10 mL)
|
Type
|
WAIT
|
Details
|
anh ClCH2CH2Cl (5 mL) at 80° C. (bath temperature) for 63 h
|
Duration
|
63 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to rt
|
Type
|
FILTRATION
|
Details
|
a pale yellow precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with PhMe and DCM (2×)
|
Type
|
CUSTOM
|
Details
|
The collected solid in aq Na2CO3 (10%, 10 mL) was placed in a preheated bath at 90° C
|
Type
|
STIRRING
|
Details
|
After stirring at the temperature for 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
standing at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with DCM (3×)
|
Type
|
WASH
|
Details
|
washed (H2O, brine)
|
Type
|
CUSTOM
|
Details
|
dried (NazSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica gel, 100:0->10:1 EtOAc:hexanes)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=NC(=NC2=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |